molecular formula C12H12BrNO4S B7417405 3-Bromo-5-(cyclopent-2-en-1-ylsulfamoyl)benzoic acid

3-Bromo-5-(cyclopent-2-en-1-ylsulfamoyl)benzoic acid

Cat. No.: B7417405
M. Wt: 346.20 g/mol
InChI Key: ZKLXCALVMBHYDY-UHFFFAOYSA-N
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Description

3-Bromo-5-(cyclopent-2-en-1-ylsulfamoyl)benzoic acid is an organic compound that features a bromine atom, a cyclopent-2-en-1-ylsulfamoyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(cyclopent-2-en-1-ylsulfamoyl)benzoic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(cyclopent-2-en-1-ylsulfamoyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzoic acid derivatives .

Scientific Research Applications

3-Bromo-5-(cyclopent-2-en-1-ylsulfamoyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(cyclopent-2-en-1-ylsulfamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(cyclopent-2-en-1-ylsulfamoyl)benzoic acid is unique due to the presence of the cyclopent-2-en-1-ylsulfamoyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-bromo-5-(cyclopent-2-en-1-ylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO4S/c13-9-5-8(12(15)16)6-11(7-9)19(17,18)14-10-3-1-2-4-10/h1,3,5-7,10,14H,2,4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLXCALVMBHYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)NS(=O)(=O)C2=CC(=CC(=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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